6-Ethoxy-2,3,4-trifluorobenzyl bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Ethoxy-2,3,4-trifluorobenzyl bromide: is an important organic intermediate widely used in the field of organic synthesis. This compound is characterized by the presence of an ethoxy group and three fluorine atoms attached to a benzyl bromide core. It is primarily utilized as an intermediate in the synthesis of various materials and pharmaceutical precursors .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Ethoxy-2,3,4-trifluorobenzyl bromide typically involves the iodination of a benzene derivative followed by substitution reactions. One common method includes the following steps:
Iodination: The starting material, a benzene derivative, undergoes iodination to introduce iodine atoms at specific positions on the benzene ring.
Substitution Reaction: The iodinated benzene derivative is then subjected to a substitution reaction with ethoxy and trifluoromethyl groups to form the desired product.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product. The reaction conditions are optimized to achieve efficient conversion and minimize by-products .
Chemical Reactions Analysis
Types of Reactions: 6-Ethoxy-2,3,4-trifluorobenzyl bromide undergoes various chemical reactions, including:
Nucleophilic Substitution: This compound readily participates in nucleophilic substitution reactions due to the presence of the bromide leaving group.
Oxidation and Reduction: It can undergo oxidation and reduction reactions under appropriate conditions, leading to the formation of different functional groups.
Coupling Reactions: It is also involved in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boron reagents to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethyl sulfoxide or acetonitrile.
Oxidation and Reduction: Oxidizing agents such as potassium permanganate or reducing agents like lithium aluminum hydride are used under controlled conditions.
Coupling Reactions: Palladium catalysts and boron reagents are employed in Suzuki-Miyaura coupling reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine may yield an amine derivative, while coupling reactions can produce complex organic molecules with extended carbon chains .
Scientific Research Applications
Chemistry: In chemistry, 6-Ethoxy-2,3,4-trifluorobenzyl bromide is used as a building block for the synthesis of various organic compounds. It serves as an intermediate in the preparation of complex molecules for research and development .
Biology and Medicine: This compound is utilized in the synthesis of pharmaceutical precursors and active pharmaceutical ingredients. It plays a crucial role in the development of new drugs and therapeutic agents .
Industry: In the industrial sector, this compound is employed in the production of specialty chemicals and materials. It is used in the manufacture of polymers, agrochemicals, and other high-value products .
Mechanism of Action
The mechanism of action of 6-Ethoxy-2,3,4-trifluorobenzyl bromide involves its reactivity as an electrophile due to the presence of the bromide leaving group. In nucleophilic substitution reactions, the bromide group is displaced by a nucleophile, leading to the formation of new chemical bonds. The compound’s trifluoromethyl groups enhance its reactivity and stability, making it a valuable intermediate in various chemical transformations .
Comparison with Similar Compounds
2,3,6-Trifluorobenzyl bromide: Similar in structure but lacks the ethoxy group.
4-Ethoxy-2,3,5-trifluorobenzyl bromide: Similar but with different substitution patterns on the benzene ring.
Uniqueness: 6-Ethoxy-2,3,4-trifluorobenzyl bromide is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of the ethoxy group and trifluoromethyl groups enhances its utility as an intermediate in organic synthesis, making it a versatile compound for various applications .
Properties
IUPAC Name |
2-(bromomethyl)-1-ethoxy-3,4,5-trifluorobenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrF3O/c1-2-14-7-3-6(11)9(13)8(12)5(7)4-10/h3H,2,4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJFNNXQODYHRHG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C(=C1CBr)F)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrF3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.